molecular formula C17H14N2OS B493832 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one CAS No. 62459-17-0

2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one

Cat. No. B493832
CAS RN: 62459-17-0
M. Wt: 294.4g/mol
InChI Key: WRDMBAGAWMSBHV-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound also exhibits anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one in lab experiments is its broad range of biological activities. The compound exhibits antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the optimization of the compound's biological activity by modifying its chemical structure. Additionally, further studies could be conducted to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Synthesis Methods

The synthesis of 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one involves the reaction of benzylthiourea with benzaldehyde and malononitrile in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a multicomponent reaction, resulting in the formation of the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent. It exhibits a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antibacterial and antifungal activity against a range of microorganisms.

properties

IUPAC Name

2-benzylsulfanyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16-11-15(14-9-5-2-6-10-14)18-17(19-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMBAGAWMSBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351310
Record name AC1LF3J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one

CAS RN

62459-17-0
Record name AC1LF3J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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